N-(2-hydroxy-3-(piperidin-1-yl)propyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide benzoate
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Overview
Description
N-(2-hydroxy-3-(piperidin-1-yl)propyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide benzoate is a complex organic compound that features a combination of functional groups, including a piperidine ring, a methoxyphenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-(piperidin-1-yl)propyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide benzoate typically involves multiple steps:
Formation of the Piperidine Derivative: The piperidine ring can be introduced through the reaction of a suitable precursor with piperidine under basic conditions.
Attachment of the Methoxyphenyl Group: This step involves the reaction of the intermediate with a methoxyphenyl halide in the presence of a base to form the desired aryl ether.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative.
Benzoate Esterification: Finally, the benzoate ester is formed by reacting the intermediate with benzoic acid or its derivatives under esterification conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-N-methylbenzenesulfonamide
- N-(4-methoxyphenyl)-N-methylbenzenesulfonamide
- N-(2-hydroxy-3-(morpholin-4-yl)propyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
Uniqueness
N-(2-hydroxy-3-(piperidin-1-yl)propyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide benzoate is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored properties.
Properties
IUPAC Name |
benzoic acid;N-(2-hydroxy-3-piperidin-1-ylpropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S.C7H6O2/c1-18-6-12-22(13-7-18)29(26,27)24(19-8-10-21(28-2)11-9-19)17-20(25)16-23-14-4-3-5-15-23;8-7(9)6-4-2-1-3-5-6/h6-13,20,25H,3-5,14-17H2,1-2H3;1-5H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAPYUUARAKXQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCCCC2)O)C3=CC=C(C=C3)OC.C1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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